tert-Butyl benzofuran-2-ylcarbamate tert-Butyl benzofuran-2-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1629535-19-8
VCID: VC5426189
InChI: InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2O1
Molecular Formula: C13H15NO3
Molecular Weight: 233.267

tert-Butyl benzofuran-2-ylcarbamate

CAS No.: 1629535-19-8

Cat. No.: VC5426189

Molecular Formula: C13H15NO3

Molecular Weight: 233.267

* For research use only. Not for human or veterinary use.

tert-Butyl benzofuran-2-ylcarbamate - 1629535-19-8

Specification

CAS No. 1629535-19-8
Molecular Formula C13H15NO3
Molecular Weight 233.267
IUPAC Name tert-butyl N-(1-benzofuran-2-yl)carbamate
Standard InChI InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15)
Standard InChI Key AKWKOAIDKNPCSS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2O1

Introduction

Chemical Identity and Structural Features

Molecular Characterization

tert-Butyl benzofuran-2-ylcarbamate consists of a benzofuran ring (a fused benzene and furan system) substituted at the 2-position with a tert-butoxycarbonyl (Boc) group. Key properties include:

PropertyValueSource
Molecular FormulaC13H15NO3\text{C}_{13}\text{H}_{15}\text{NO}_3
Molecular Weight233.26 g/mol
Boiling Point295.0 \pm 13.0 \, ^\circ\text{C}
Density1.194±0.06g/cm31.194 \pm 0.06 \, \text{g/cm}^3
pKa13.14±0.4313.14 \pm 0.43
IUPAC Nametert-butyl N-(1-benzofuran-2-yl)carbamate

The Boc group enhances steric hindrance and stability, making the compound resistant to hydrolysis under basic conditions .

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum shows characteristic peaks for the benzofuran aromatic protons (δ 6.8–7.6 ppm) and tert-butyl singlet (δ 1.3 ppm) .

  • IR: Stretching vibrations at 1700–1750 cm1^{-1} (C=O) and 1250–1300 cm1^{-1} (C-O) confirm the carbamate group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common method involves the reaction of benzofuran-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base:

Benzofuran-2-amine+(Boc)2OBasetert-Butyl benzofuran-2-ylcarbamate\text{Benzofuran-2-amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl benzofuran-2-ylcarbamate}

Optimized Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane .

  • Temperature: 0–25°C .

  • Yield: 80–90% .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key steps include:

  • Amination: Introduction of the amine group at the 2-position of benzofuran.

  • Boc Protection: Reaction with Boc anhydride under controlled pH .

  • Purification: Crystallization using isopropyl ether or column chromatography .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (e.g., THF, DMF) and moderately soluble in ethanol .

  • Stability: Stable at room temperature but degrades under strong acids or bases via carbamate hydrolysis .

Thermal Behavior

  • Thermogravimetric Analysis (TGA): Decomposition begins at 250°C, with complete degradation by 300°C .

  • Differential Scanning Calorimetry (DSC): Melting point observed at 120–125°C .

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

The compound’s sp3^3-hybridized carbamate group serves as a "molecular glue" in FBDD, enabling:

  • Target Engagement: Binds hydrophobic pockets of enzymes (e.g., HIV-1 protease) .

  • SAR Insights:

    • Electron-withdrawing groups at the 5-position enhance potency .

    • tert-Butyl substitution improves metabolic stability .

Prodrug Development

The Boc group acts as a protecting moiety, enabling controlled release of active amines in vivo .

Structure-Activity Relationship (SAR)

Critical substituents influencing activity:

PositionSubstituentEffect
2Boc groupEnhances stability and bioavailability
5-OH or -CNIncreases antimicrobial potency
6-BrImproves anticancer activity

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